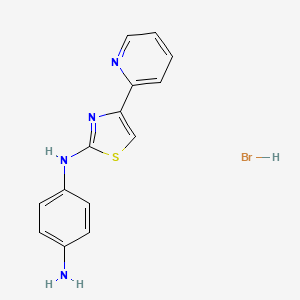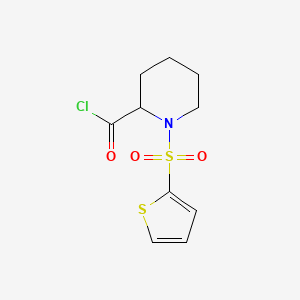
N-(4-Pyridin-2-yl-thiazol-2-yl)-benzol-1,4-diamin-hydrobromid
Übersicht
Beschreibung
N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is a useful research compound. Its molecular formula is C14H13BrN4S and its molecular weight is 349.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien gefunden . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Analgetische Aktivität
Thiazolderivate wurden auch bei der Entwicklung von Schmerzmitteln eingesetzt . Analgetika sind Medikamente, die zur Linderung von Schmerzen eingesetzt werden. Sie wirken, indem sie Schmerzsignale daran hindern, zum Gehirn zu gelangen, oder indem sie die Interpretation der Signale durch das Gehirn stören.
Entzündungshemmende Aktivität
Thiazolderivate haben entzündungshemmende Eigenschaften gezeigt . Entzündungshemmende Medikamente werden zur Behandlung von Entzündungen eingesetzt, einem Zustand, der zu Schmerzen, Rötung und Schwellung in dem Bereich des Körpers führen kann, in dem er auftritt.
Antibakterielle und Antimykotische Aktivität
Thiazolderivate wurden bei der Entwicklung von antimikrobiellen und antimykotischen Medikamenten eingesetzt . Diese Medikamente werden zur Vorbeugung und Behandlung von Infektionen verwendet, die durch Bakterien und Pilze verursacht werden.
Antivirale Aktivität
Thiazolderivate haben antivirale Eigenschaften gezeigt . Antivirale Medikamente sind eine Art von Medikamenten, die speziell zur Behandlung von Virusinfektionen eingesetzt werden.
Antitumor- und Zytotoxische Aktivität
Thiazolderivate wurden als Antitumor- und Zytotoxika gefunden . Sie wurden bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krebsarten eingesetzt .
Inhibitoren von Cyclin-abhängigen Kinasen 4 und 6
Thiazolderivate wurden bei der Entwicklung von hochpotenten und selektiven Inhibitoren von Cyclin-abhängigen Kinasen 4 und 6 (CDK4/6) eingesetzt . Diese Kinasen sind Proteine, die eine Schlüsselrolle bei der Regulierung des Zellzyklus spielen, und ihre Hemmung kann als Strategie zur Behandlung von Krebs eingesetzt werden .
Neuroprotektive Aktivität
Thiazolderivate haben neuroprotektive Eigenschaften gezeigt . Neuroprotektive Medikamente werden eingesetzt, um das Fortschreiten von Krankheiten zu verlangsamen, die zu Schäden an den Neuronen führen, wie z. B. Alzheimer und Parkinson.
Wirkmechanismus
Target of Action
N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is a synthetic compound that has been found to exhibit significant antibacterial activity . The primary targets of this compound are bacterial cells, particularly both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is attributed to the presence of thiazole and sulfonamide moieties .
Mode of Action
The compound interacts with its bacterial targets by penetrating the bacterial cell membranes . This interaction results in the creation of pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The compound’s ability to create pores in bacterial cell membranes suggests that it disrupts the integrity of these membranes, potentially affecting multiple biochemical pathways within the bacterial cells .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound exhibits low minimum inhibitory concentration (MIC) values against various bacterial strains, indicating its high efficacy . Furthermore, the compound shows negligible haemolytic activity towards human red blood cells, suggesting a good safety profile .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other agents, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity . .
Biochemische Analyse
Biochemical Properties
N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial activity by interacting with bacterial cell membranes and creating pores, leading to cell lysis . Additionally, it has been observed to inhibit certain enzymes involved in bacterial metabolism, thereby disrupting their growth and proliferation .
Cellular Effects
The effects of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle progression . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antibacterial activity and modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . These dosage-dependent effects are important for determining the safe and effective use of this compound in clinical settings.
Metabolic Pathways
N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism, influencing metabolic flux and metabolite levels . For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Understanding these metabolic pathways is essential for elucidating the overall impact of this compound on cellular function.
Transport and Distribution
The transport and distribution of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, leading to localized effects on cellular function . The transport and distribution properties of this compound are critical for understanding its pharmacokinetics and therapeutic potential.
Subcellular Localization
N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide exhibits specific subcellular localization, which influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For instance, it has been observed to localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
4-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S.BrH/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12;/h1-9H,15H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLFSTWWEJEBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B1389509.png)



![N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1389514.png)

![Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1389517.png)
![N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389519.png)
![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)
![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389524.png)
![4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1389525.png)
![7-Hydroxy-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1389527.png)

